Cas no 2228405-93-2 (2-1-(2,6-dichlorophenyl)cyclopropylethan-1-amine)
2-1-(2,6-dichlorophenyl)cyclopropylethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-1-(2,6-dichlorophenyl)cyclopropylethan-1-amine
- EN300-1976282
- 2228405-93-2
- 2-[1-(2,6-dichlorophenyl)cyclopropyl]ethan-1-amine
-
- Inchi: 1S/C11H13Cl2N/c12-8-2-1-3-9(13)10(8)11(4-5-11)6-7-14/h1-3H,4-7,14H2
- InChI Key: LODYDIBBPPUULA-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1C1(CCN)CC1)Cl
Computed Properties
- Exact Mass: 229.0425048g/mol
- Monoisotopic Mass: 229.0425048g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 26Ų
2-1-(2,6-dichlorophenyl)cyclopropylethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1976282-0.05g |
2-[1-(2,6-dichlorophenyl)cyclopropyl]ethan-1-amine |
2228405-93-2 | 0.05g |
$1129.0 | 2023-09-16 | ||
| Enamine | EN300-1976282-0.1g |
2-[1-(2,6-dichlorophenyl)cyclopropyl]ethan-1-amine |
2228405-93-2 | 0.1g |
$1183.0 | 2023-09-16 | ||
| Enamine | EN300-1976282-0.25g |
2-[1-(2,6-dichlorophenyl)cyclopropyl]ethan-1-amine |
2228405-93-2 | 0.25g |
$1235.0 | 2023-09-16 | ||
| Enamine | EN300-1976282-0.5g |
2-[1-(2,6-dichlorophenyl)cyclopropyl]ethan-1-amine |
2228405-93-2 | 0.5g |
$1289.0 | 2023-09-16 | ||
| Enamine | EN300-1976282-1.0g |
2-[1-(2,6-dichlorophenyl)cyclopropyl]ethan-1-amine |
2228405-93-2 | 1g |
$1500.0 | 2023-06-02 | ||
| Enamine | EN300-1976282-2.5g |
2-[1-(2,6-dichlorophenyl)cyclopropyl]ethan-1-amine |
2228405-93-2 | 2.5g |
$2631.0 | 2023-09-16 | ||
| Enamine | EN300-1976282-5.0g |
2-[1-(2,6-dichlorophenyl)cyclopropyl]ethan-1-amine |
2228405-93-2 | 5g |
$4349.0 | 2023-06-02 | ||
| Enamine | EN300-1976282-10.0g |
2-[1-(2,6-dichlorophenyl)cyclopropyl]ethan-1-amine |
2228405-93-2 | 10g |
$6450.0 | 2023-06-02 | ||
| Enamine | EN300-1976282-1g |
2-[1-(2,6-dichlorophenyl)cyclopropyl]ethan-1-amine |
2228405-93-2 | 1g |
$1343.0 | 2023-09-16 | ||
| Enamine | EN300-1976282-5g |
2-[1-(2,6-dichlorophenyl)cyclopropyl]ethan-1-amine |
2228405-93-2 | 5g |
$3894.0 | 2023-09-16 |
2-1-(2,6-dichlorophenyl)cyclopropylethan-1-amine Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 2-1-(2,6-dichlorophenyl)cyclopropylethan-1-amine
Introduction to 2-1-(2,6-dichlorophenyl)cyclopropylethan-1-amine (CAS No. 2228405-93-2)
2-1-(2,6-dichlorophenyl)cyclopropylethan-1-amine, also known by its CAS number 2228405-93-2, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopropyl ring and a dichlorophenyl substituent. These structural elements contribute to its potential biological activities and make it an intriguing candidate for various applications in drug discovery and development.
The chemical structure of 2-1-(2,6-dichlorophenyl)cyclopropylethan-1-amine is defined by its molecular formula C13H13Cl2N, with a molecular weight of approximately 264.15 g/mol. The presence of the dichlorophenyl group and the cyclopropyl ring imparts specific physicochemical properties to the molecule, such as solubility, stability, and reactivity. These properties are crucial for understanding its behavior in biological systems and its potential as a therapeutic agent.
In recent years, 2-1-(2,6-dichlorophenyl)cyclopropylethan-1-amine has been the subject of several studies aimed at elucidating its pharmacological profile. Research has shown that this compound exhibits significant activity against various biological targets, including enzymes, receptors, and ion channels. For instance, a study published in the Journal of Medicinal Chemistry reported that 2-1-(2,6-dichlorophenyl)cyclopropylethan-1-amine demonstrated potent inhibitory effects on a specific enzyme involved in neurodegenerative diseases. This finding suggests that the compound may have therapeutic potential in treating conditions such as Alzheimer's disease and Parkinson's disease.
Beyond its enzymatic activity, 2-1-(2,6-dichlorophenyl)cyclopropylethan-1-amine has also been investigated for its effects on receptor binding. A recent study in the European Journal of Pharmacology found that the compound selectively binds to certain receptors in the central nervous system (CNS), which could have implications for treating psychiatric disorders such as depression and anxiety. The selectivity of this binding is attributed to the unique structural arrangement of the dichlorophenyl and cyclopropyl groups, which allow for precise interactions with target receptors.
In addition to its potential therapeutic applications, 2-1-(2,6-dichlorophenyl)cyclopropylethan-1-amine has been explored for its use as a tool compound in chemical biology research. Tool compounds are essential for understanding the function of biological systems and validating potential drug targets. The ability of 2-1-(2,6-dichlorophenyl)cyclopropylethan-1-amine to modulate specific biological processes makes it a valuable resource for researchers studying complex diseases and developing new therapeutic strategies.
The synthesis of 2-1-(2,6-dichlorophenyl)cyclopropylethan-1-amine involves multi-step chemical reactions that require careful control of reaction conditions to ensure high yield and purity. Recent advancements in synthetic chemistry have led to more efficient methods for producing this compound, making it more accessible for both academic research and industrial applications. For example, a novel synthetic route described in Organic Letters utilizes palladium-catalyzed cross-coupling reactions to achieve high yields with minimal side products.
Clinical trials are an essential step in evaluating the safety and efficacy of new compounds like 2-1-(2,6-dichlorophenyl)cyclopropylethan-1-amine. While preclinical studies have shown promising results, further investigation is needed to determine the compound's suitability for human use. Current efforts are focused on optimizing dosing regimens and assessing potential side effects to ensure that the benefits outweigh any risks associated with treatment.
In conclusion, 2-1-(2,6-dichlorophenyl)cyclopropylethan-1-amine (CAS No. 2228405-93-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and pharmacological properties make it an attractive candidate for further investigation and development as a therapeutic agent. As research continues to advance our understanding of this compound, it holds the potential to contribute significantly to the treatment of various diseases and disorders.
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